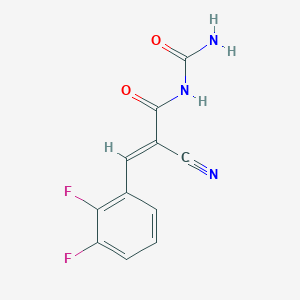
(E)-N-Carbamoyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-N-Carbamoyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide” is a research chemical with the molecular formula C10H6F2N2O and a molecular weight of 208.16 . It is also known as (2E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide .
Molecular Structure Analysis
The compound has a complex structure with a topological polar surface area of 66.9 and a XLogP3 of 1.4 . The InChI representation of the molecule is InChI=1S/C10H6F2N2O/c11-8-2-6(3-9(12)4-8)1-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-1+ .Physical And Chemical Properties Analysis
The compound has a boiling point of 394.8±42.0 ℃ at 760 mmHg and a density of 1.394±0.06 g/cm3 . It has a complexity of 322 and is canonicalized .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Regioselective Reduction : Enamides like (E)-N-Carbamoyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide can be selectively reduced to corresponding arylethylamine carbamates. This process involves hydride addition at C-1, and the rate-limiting step is proton transfer from CF3COOH. Such reductions are useful for preparing isotopically labeled arylethylamines (Masuno & Molinski, 2001).
Pharmacophore Synthesis : Enaminones, including enamines of ss-dicarbonyl compounds, have shown promise in pharmacology. They possess significant therapeutic potential, particularly in anticonvulsant derivatives (Eddington et al., 2000).
Radical Polymerization : Molecules like N-Acryloyl glycinamide, which can be polymerized radically, demonstrate the potential of enamides in forming polymers with thermoresponsive behavior in aqueous solutions (Seuring, Agarwal, & Harms, 2011).
Chemical Reactions and Properties
Cross-Dehydrogenative Coupling : The direct carbamoylation of C–H and X–H bonds with formamides via cross-dehydrogenative coupling reactions is an effective method to prepare carboxamide, carbamate, and urea derivatives. These compounds are prevalent in medicinal chemistry and natural product synthesis (He, Wu, & Vessally, 2020).
Palladium-catalyzed Amidation : The palladium-catalyzed coupling of enol triflates with amides, carbamates, and sulfonamides offers a simple synthesis of enamides. This process is valuable when enamides are not easily obtainable by other means (Wallace, Klauber, Chen, & Volante, 2003).
CuI/N,N-dimethylglycine-catalyzed Coupling : The CuI-catalyzed coupling reaction of vinyl halides with amides or carbamates proceeds well at moderate temperatures, retaining the geometry of the C-C double bond and yielding enamides (Pan, Cai, & Ma, 2004).
Formation via Palladium(II)-catalyzed Vinyl Transfer : Palladium(II) complexes can catalyze the formation of enamides through cross-coupling reactions between nitrogen nucleophiles and vinyl ethers, useful in organic synthesis (Brice, Meerdink, & Stahl, 2004).
Reactivity with Hydroxylamine : Carbamoyl cyanides react with hydroxylamine, leading to carbamoyl amidoxime derivatives. This synthetic procedure is efficient for preparing various amidoxime compounds, which are precursors for heterocyclic structures (Paz, Pérez-Balado, Iglesias, & Muñoz, 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-N-carbamoyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N3O2/c12-8-3-1-2-6(9(8)13)4-7(5-14)10(17)16-11(15)18/h1-4H,(H3,15,16,17,18)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZDZSNUPZOWJJ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C=C(C#N)C(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)/C=C(\C#N)/C(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

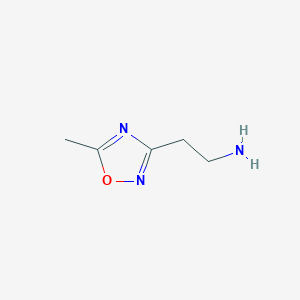
![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2835086.png)
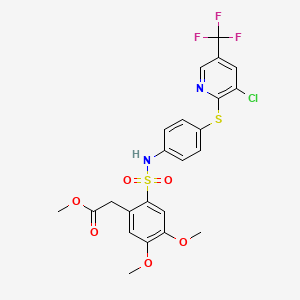


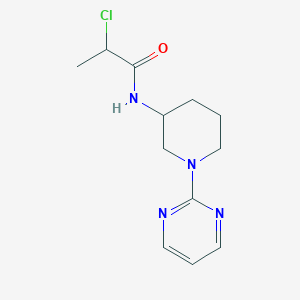
![2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B2835092.png)


![N-(4-ethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2835101.png)
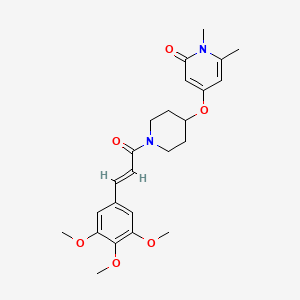
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2835103.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
